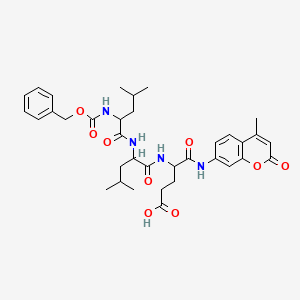

Proteasome Substrate II

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Proteasome Substrate II is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of most cellular proteins. This system is essential for maintaining cellular homeostasis by regulating protein levels and removing damaged or misfolded proteins. This compound is specifically designed to be recognized and degraded by the proteasome, making it a valuable tool in studying proteasomal activity and protein degradation pathways.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Proteasome Substrate II typically involves the conjugation of a peptide or protein with a specific tag that targets it for proteasomal degradation. This tag can be ubiquitin or a ubiquitin-like protein such as Fat10. The conjugation process often involves the use of enzymes such as E1, E2, and E3 ligases, which facilitate the attachment of the tag to the substrate.

Industrial Production Methods

Industrial production of this compound may involve recombinant DNA technology to produce large quantities of the tagged substrate. This process includes cloning the gene encoding the substrate into an expression vector, transforming the vector into a suitable host organism (such as E. coli), and inducing the expression of the tagged protein. The protein is then purified using chromatographic techniques.

化学反応の分析

Types of Reactions

Proteasome Substrate II undergoes several types of reactions, including:

Ubiquitination: The attachment of ubiquitin or ubiquitin-like proteins to the substrate.

Deubiquitination: The removal of ubiquitin or ubiquitin-like proteins by deubiquitinating enzymes.

Proteolysis: The degradation of the substrate by the proteasome.

Common Reagents and Conditions

Ubiquitination: Requires ATP, ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and E3 ligase.

Deubiquitination: Involves deubiquitinating enzymes such as USP14 and UCHL5.

Proteolysis: Occurs within the proteasome, which requires ATP for its activity.

Major Products Formed

The major products formed from the degradation of this compound are small peptides and amino acids, which can be further recycled by the cell for protein synthesis or other metabolic processes.

科学的研究の応用

Proteasome Substrate II has a wide range of scientific research applications, including:

Chemistry: Used to study the mechanisms of protein degradation and the role of ubiquitination in regulating protein stability.

Biology: Helps in understanding cellular processes such as cell cycle regulation, apoptosis, and response to stress.

Medicine: Provides insights into the development of diseases such as cancer, neurodegenerative disorders, and immune system dysfunctions. It is also used in the development of proteasome inhibitors as therapeutic agents.

Industry: Utilized in the production of biopharmaceuticals and in quality control processes to ensure the stability and efficacy of protein-based drugs.

作用機序

Proteasome Substrate II exerts its effects through the ubiquitin-proteasome system. The substrate is first tagged with ubiquitin or a ubiquitin-like protein, which signals it for degradation by the proteasome. The proteasome recognizes the tagged substrate, unfolds it, and translocates it into its catalytic core, where it is degraded into small peptides. This process is regulated by various factors, including the structure and dynamics of the ubiquitin tag and the substrate itself.

類似化合物との比較

Proteasome Substrate II can be compared with other proteasome substrates such as:

Ubiquitin: A small protein that tags substrates for degradation. Unlike Fat10, ubiquitin is recycled after the substrate is degraded.

Fat10: A ubiquitin-like protein that is degraded along with the substrate. Fat10-tagged substrates undergo rapid degradation due to the structural plasticity of Fat10.

SUMO: Another ubiquitin-like protein that modifies substrates but does not typically target them for degradation.

This compound is unique in its ability to provide insights into the dynamics of proteasomal degradation and the role of ubiquitin-like proteins in this process.

特性

IUPAC Name |

4-[[4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44N4O9/c1-20(2)15-27(38-34(45)28(16-21(3)4)39-35(46)47-19-23-9-7-6-8-10-23)33(44)37-26(13-14-30(40)41)32(43)36-24-11-12-25-22(5)17-31(42)48-29(25)18-24/h6-12,17-18,20-21,26-28H,13-16,19H2,1-5H3,(H,36,43)(H,37,44)(H,38,45)(H,39,46)(H,40,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYHOBVZPWIGJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44N4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (3aS,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide](/img/structure/B13641146.png)

![4,10-Diphenyl-octahydro-5,11-dioxa-3a,9a-diaza-dicyclopenta[a,f]cyclodecene-3,9-dione](/img/structure/B13641239.png)